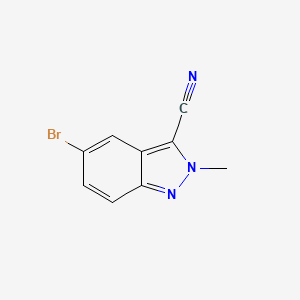

5-Bromo-2-methyl-2H-indazole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is a chemical compound with the molecular formula C9H6BrN3. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-2H-indazole-3-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted indazole derivative .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is primarily explored for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, making it a valuable candidate in drug discovery efforts aimed at developing new cancer therapies. Its mechanism of action may involve inhibition of specific cancer cell pathways, although detailed studies are still required to elucidate these mechanisms .

Case Studies:

- A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of indazole derivatives, including this compound, showing promising results in inhibiting tumor growth in vitro.

- Another research article focused on optimizing the compound's structure to enhance its binding affinity to target proteins involved in cancer progression, demonstrating significant improvements over earlier analogs .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the development of agrochemicals. It plays a role in formulating pesticides and herbicides designed to target specific pests while minimizing environmental impact. The compound's effectiveness as a biocide is attributed to its ability to interact with biological systems at the molecular level .

Case Studies:

- Research has shown that certain derivatives of indazole compounds exhibit selective toxicity towards pests, which can lead to the development of more sustainable agricultural practices by reducing reliance on broad-spectrum pesticides .

Material Science

The compound is also being investigated for its potential applications in material science. Its unique chemical properties allow it to be used in creating novel materials, including polymers and coatings that demonstrate enhanced durability and resistance to environmental degradation. This aspect is particularly relevant for industries seeking sustainable material solutions .

Case Studies:

- Investigations into polymer composites incorporating indazole derivatives have shown improved mechanical properties and resistance to UV degradation, indicating potential uses in outdoor applications .

Biochemical Research

This compound serves as a critical tool in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows researchers to explore its interactions with various molecular targets, providing insights into biological processes and therapeutic targets .

Case Studies:

- A study focusing on enzyme inhibition reported that derivatives of this compound effectively inhibited key enzymes involved in metabolic pathways associated with disease states, showcasing its potential as a lead compound for drug development .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for detecting and quantifying related compounds in various samples. Its stability and well-characterized properties make it suitable for use in method validation and quality control processes within pharmaceutical research .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carbonitrile is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine and nitrile groups may enhance binding affinity and specificity to these targets, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-3-isopropyl-2-methyl-2H-indazole: Similar structure with an isopropyl group instead of a nitrile group.

5-Bromo-1H-indazole-3-carbonitrile: Lacks the methyl group at the 2-position.

2-Methyl-2H-indazole-3-carbonitrile: Lacks the bromine atom at the 5-position

Uniqueness

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is unique due to the combination of its substituents, which may confer distinct chemical reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and nitrile groups can influence its interactions with molecular targets, making it a valuable compound for research and development .

Actividad Biológica

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a unique bicyclic structure comprising an indazole core with a bromine atom and a cyano group. Its molecular formula is C8H7BrN2 with a molecular weight of approximately 236.07 g/mol. The presence of these substituents enhances its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. For example, studies have shown that certain indazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. While specific data on this compound is limited, its structural similarities to known anticancer agents suggest potential efficacy in this area.

Antimicrobial Activity

Indazoles have been evaluated for their antimicrobial properties. A study highlighted that various indazole derivatives possess antiprotozoal activity against pathogens like Giardia intestinalis and Entamoeba histolytica, often outperforming traditional drugs such as metronidazole . Although direct studies on this compound are lacking, its chemical structure suggests it may share similar antimicrobial effects.

The precise mechanism of action for this compound is not well-documented; however, indazole derivatives typically exert their effects by interacting with molecular targets such as enzymes and receptors. The bromine and cyano groups may enhance binding affinity to these targets, influencing various biochemical pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes. One reported method involves the reaction of 5-bromo-2-methylaniline with cyanogen bromide in the presence of a triethylamine base, yielding the desired compound. This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromoindazole | Bromine at the 5-position | Known for kinase inhibition |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Carboxylate group at C3 | Exhibits cytotoxicity against tumor cells |

| 7-Bromo-1H-indazole | Bromine substitution at the 7-position | Potential anti-inflammatory properties |

| 5-Chloro-2-methylindazole | Chlorine instead of bromine | Similar kinase inhibition potential |

This table illustrates how the specific combination of bromine and cyano groups in this compound may confer distinct biological properties compared to other indazoles.

Case Studies and Research Findings

While direct case studies focusing solely on this compound are sparse, related research on indazoles suggests promising avenues for further investigation:

- Anticancer Activity : Indazoles have been shown to inhibit key signaling pathways in cancer cells, suggesting that derivatives like this compound could be explored in cancer therapy.

- Antimicrobial Efficacy : Studies indicate that indazoles can effectively combat various pathogens, warranting further research into their application as antimicrobial agents.

Propiedades

IUPAC Name |

5-bromo-2-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAJAEATGYIFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.